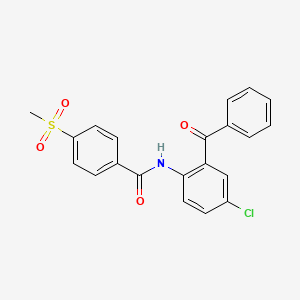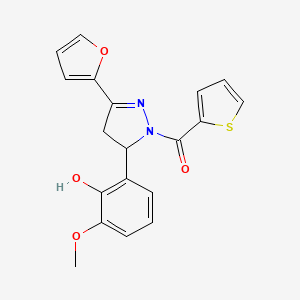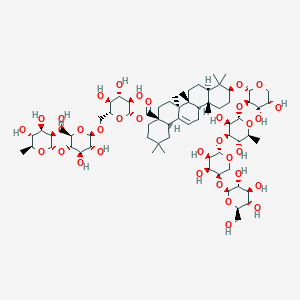![molecular formula C15H17Cl2N3O2 B2542348 N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide CAS No. 1252375-99-7](/img/structure/B2542348.png)
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide, also known as CCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CCPA is a selective agonist of the A1 adenosine receptor, a G protein-coupled receptor that is widely distributed in the body. In
科学研究应用
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has been used extensively in scientific research to study the A1 adenosine receptor and its role in various physiological processes. The A1 adenosine receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release, among other functions. N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has been used to investigate the effects of A1 receptor activation on these processes, as well as its potential therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer.
作用机制
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide is a selective agonist of the A1 adenosine receptor, which means that it binds specifically to this receptor and activates its signaling pathway. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the decrease in cyclic AMP levels. This, in turn, leads to the opening of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization of the cell membrane and decreased neurotransmitter release.
Biochemical and Physiological Effects
The activation of the A1 adenosine receptor by N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has several biochemical and physiological effects. In the cardiovascular system, N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has been shown to decrease heart rate, blood pressure, and the contractility of cardiac muscle. In the brain, N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of brain injury. N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has also been shown to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory mediators.
实验室实验的优点和局限性
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has several advantages for lab experiments, including its high selectivity for the A1 adenosine receptor, its ability to cross the blood-brain barrier, and its relative stability in biological systems. However, N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its tendency to bind to other proteins and molecules in biological samples.
未来方向
There are several future directions for the study of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide and the A1 adenosine receptor. One area of research is the development of more selective and potent agonists and antagonists of the A1 receptor, which could have important therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer. Another area of research is the investigation of the role of the A1 receptor in other physiological processes, such as sleep, pain, and metabolism. Finally, the use of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide in combination with other drugs and therapies could be explored to enhance their efficacy and reduce their side effects.
Conclusion
In conclusion, N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide, or N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide, is a chemical compound that has significant potential for scientific research. Its selective agonist activity for the A1 adenosine receptor has made it a valuable tool for investigating the role of this receptor in various physiological processes. The synthesis method of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has been optimized over the years, and several modifications to the original protocol have been proposed to increase the yield and purity of the final product. While N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has several advantages for lab experiments, it also has some limitations that need to be taken into account. Finally, there are several future directions for the study of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide and the A1 adenosine receptor, which could have important therapeutic applications in various fields.
合成方法
The synthesis of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide involves a multi-step process that begins with the reaction of 1-cyanocyclopentene with hydroxylamine to form N-hydroxy-1-cyanocyclopentane. This intermediate is then reacted with 3,5-dichloro-4-methoxyaniline to form the desired product, N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide. The synthesis of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has been optimized over the years, and several modifications to the original protocol have been proposed to increase the yield and purity of the final product.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,5-dichloro-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-22-14-11(16)6-10(7-12(14)17)19-8-13(21)20-15(9-18)4-2-3-5-15/h6-7,19H,2-5,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJSSSOVRRWGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)NCC(=O)NC2(CCCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2542265.png)

![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542267.png)


![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)
![4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2542274.png)
![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)

![1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2542282.png)
![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)
